![molecular formula C9H9ClN2S B1395724 4-Chloro-6-propylthieno[2,3-d]pyrimidine CAS No. 439692-82-7](/img/structure/B1395724.png)
4-Chloro-6-propylthieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-6-propylthieno[2,3-d]pyrimidine is a heterocyclic organic compound . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
The molecular formula of 4-Chloro-6-propylthieno[2,3-d]pyrimidine is C9H9ClN2S . The InChI code is 1S/C9H9ClN2S/c1-2-3-6-4-7-8(10)11-5-12-9(7)13-6/h4-5H,2-3H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-6-propylthieno[2,3-d]pyrimidine is 212.7 . The InChI key is FIPRVHRVMHAYBO-UHFFFAOYSA-N .Scientific Research Applications
I have conducted a thorough search for the scientific research applications of 4-Chloro-6-propylthieno[2,3-d]pyrimidine , but unfortunately, there seems to be a lack of publicly available detailed information on specific applications for this compound. The search results primarily provide product information and safety data sheets without delving into unique applications .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that pyrimidine derivatives have been widely studied for their potential anticancer properties .
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways, particularly those involved in cell proliferation and apoptosis .
Result of Action
Pyrimidine derivatives have been associated with cytotoxic effects in various cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of a chemical compound .
properties
IUPAC Name |
4-chloro-6-propylthieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-2-3-6-4-7-8(10)11-5-12-9(7)13-6/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPRVHRVMHAYBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(S1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716733 | |
Record name | 4-Chloro-6-propylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-propylthieno[2,3-d]pyrimidine | |
CAS RN |
439692-82-7 | |
Record name | 4-Chloro-6-propylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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